molecular formula C9H9BrN2O B1322382 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one CAS No. 178946-35-5

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one

Cat. No.: B1322382
CAS No.: 178946-35-5
M. Wt: 241.08 g/mol
InChI Key: OAYADPORETVRBK-UHFFFAOYSA-N
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Description

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.084 g/mol . It is categorized under halides and is primarily used for research purposes . This compound features a pyrrolidin-2-one core with a bromine atom at the 3-position and a pyridin-4-yl group at the 1-position, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one typically involves the bromination of pyrrolidin-2-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromination at the 3-position of the pyrrolidin-2-one ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted pyrrolidin-2-one derivatives.

    Oxidation: Formation of lactams or carboxylic acids.

    Reduction: Formation of reduced pyrrolidin-2-one derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing various heterocyclic compounds .

Biology and Medicine: The compound is explored for its potential biological activities, including its use in the development of pharmaceuticals. Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3-Iodo-1-pyridin-4-ylpyrrolidin-2-one
  • 3-Chloro-1-pyridin-4-ylpyrrolidin-2-one
  • 3-Fluoro-1-pyridin-4-ylpyrrolidin-2-one

Comparison: 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and addition reactions compared to its chloro and fluoro counterparts .

Properties

IUPAC Name

3-bromo-1-pyridin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-3-6-12(9(8)13)7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYADPORETVRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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